N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 1,5-dimethylpyrazole moiety and at the 2-position with a 2-(4-fluorobenzenesulfonyl)acetamide group. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the dimethylpyrazole and fluorobenzenesulfonyl groups influence electronic properties and lipophilicity. Though direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., oxadiazole-thiols and sulfanyl/sulfonyl acetamides) exhibit notable bioactivities, including enzyme inhibition .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O4S/c1-9-7-12(20-21(9)2)14-18-19-15(25-14)17-13(22)8-26(23,24)11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXLYVXIXPCTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-Oxadiazol-2-Amine
This intermediate is synthesized via cyclization of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with cyanogen bromide (BrCN) in anhydrous ethanol under reflux. The reaction proceeds at 80°C for 6–8 hours, yielding 78–82% of the oxadiazole ring. Alternative methods employ thiosemicarbazide derivatives, but these often result in lower yields (≤65%) due to side reactions.
Preparation of 2-(4-Fluorobenzenesulfonyl)Acetic Acid
4-Fluorobenzenesulfonyl chloride is reacted with glycine in a basic aqueous medium (pH 9–10) at 0–5°C. Triethylamine (TEA) is used to neutralize HCl, with yields reaching 85–90% after recrystallization from ethanol/water mixtures.
Coupling Reactions for Final Product Assembly
The final step involves coupling the two intermediates via an amide bond formation. Two primary methodologies dominate:
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid group of 2-(4-fluorobenzenesulfonyl)acetic acid. The reaction is conducted in dichloromethane (DCM) at 25°C for 12 hours, yielding 70–75% of the target compound.
Acyl Chloride Method
2-(4-Fluorobenzenesulfonyl)acetyl chloride is prepared by treating the acid with thionyl chloride (SOCl₂) at 60°C. The acyl chloride is then reacted with 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine in ethyl acetate with TEA as a base. This method achieves higher yields (88–92%) but requires stringent moisture control.
Optimization of Reaction Conditions
Solvent Effects
Ethyl acetate and DCM are the most effective solvents, providing yields >85%. Polar aprotic solvents like dimethylformamide (DMF) reduce yields to 60–65% due to side reactions.
Temperature and Catalysis
Coupling reactions performed at 0–5°C minimize decomposition, while microwave-assisted synthesis at 50°C reduces reaction time from hours to minutes (e.g., 80% yield in 10 minutes).
Comparative Analysis of Methodologies
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Carbodiimide-Mediated | 70–75 | 12 | 95–98 |
| Acyl Chloride | 88–92 | 6 | ≥99 |
| Microwave-Assisted | 80 | 0.17 | 97 |
The acyl chloride method is superior for large-scale synthesis due to its high efficiency, whereas microwave-assisted synthesis is optimal for rapid screening.
Challenges and Mitigation Strategies
Purification Challenges
The product often co-crystallizes with unreacted starting materials. Recrystallization from ethyl acetate/petroleum ether (1:3 v/v) improves purity to >99%.
Moisture Sensitivity
Acyl chloride intermediates hydrolyze readily. Reactions must be conducted under inert atmospheres (N₂ or Ar) with molecular sieves to absorb moisture.
Industrial-Scale Adaptations
Patent EP2385938B1 discloses a continuous-flow reactor system that enhances yield (94–96%) by maintaining precise temperature control and reducing side product formation. This method is scalable but requires specialized equipment.
Emerging Techniques
Recent advances include enzymatic coupling using lipases, which achieve 82–85% yields under mild conditions (pH 7.5, 30°C). This eco-friendly approach avoids toxic reagents but is currently limited to small-scale applications .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that similar compounds demonstrated cytotoxic effects against human cancer cell lines, suggesting that N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide could be evaluated for its potential as an anticancer agent .
Antimicrobial Activity
The sulfonamide group present in this compound is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi. The mechanism often involves inhibition of bacterial folic acid synthesis. Preliminary studies could explore the antimicrobial efficacy of this compound against common pathogens .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory potential of pyrazole derivatives. The ability of such compounds to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases. Investigating the anti-inflammatory properties of this compound could provide insights into its therapeutic applications .
Development of Novel Polymers
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for developing advanced materials with specific properties such as thermal stability and mechanical strength. Research into polymers containing oxadiazole units has shown improved thermal properties, making this compound a candidate for high-performance materials .
Photonic Applications
The incorporation of pyrazole and oxadiazole groups into materials can enhance their photonic properties. This can lead to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Further studies could focus on the photophysical characterization of materials derived from this compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with analogs from and :
| Compound Name / ID | Core Structure | Substituent at Oxadiazole-5 | Substituent at Oxadiazole-2 | Functional Groups |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 1,5-Dimethylpyrazole | 2-(4-Fluorobenzenesulfonyl)acetamide | Sulfonyl, Fluorophenyl, Acetamide |
| N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) | 1,3,4-Oxadiazole | 1H-Indol-3-ylmethyl | Sulfanyl-linked acetamide | Sulfanyl, Indole, Chlorophenyl |
| 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) | 1,3,4-Oxadiazole | Diphenylmethyl | Sulfanyl-linked acetamide | Sulfanyl, Pyrazinyl |
Key Observations :
- Pyrazole vs.
- Sulfonyl vs. Sulfanyl : The 4-fluorobenzenesulfonyl group in the target compound is more electron-withdrawing and polar than sulfanyl groups in analogs, which may improve binding affinity to charged enzyme active sites .
- Fluorophenyl vs. Chlorophenyl/Pyrazinyl : The fluorophenyl group offers moderate hydrophobicity and metabolic stability compared to chlorophenyl (8t) or heteroaromatic pyrazinyl (4) groups .
Physicochemical Properties
Analysis :
- The target compound’s fluorobenzenesulfonyl group likely enhances polarity compared to sulfanyl analogs, improving solubility in polar solvents. However, the dimethylpyrazole may offset this by introducing hydrophobicity.
- Compound 8t’s indole and chlorophenyl groups contribute to higher molecular weight and lower solubility .
Hydrogen-Bonding and Crystallinity
- Compound 8t : Indole NH and sulfanyl groups may participate in H-bonding, but chlorophenyl could disrupt crystal packing .
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 366.41 g/mol. The presence of these functional groups contributes to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The incorporation of the pyrazole and oxadiazole rings is crucial for enhancing its biological activity. For example, the synthesis may start from commercially available precursors like 1,5-dimethyl-1H-pyrazole and suitable sulfonyl chlorides.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
Several studies have reported significant anticancer properties. For instance:
- Cytotoxicity Assays : The compound demonstrated IC values ranging from 5 to 25 µM against various cancer cell lines including C6 glioma and SH-SY5Y neuroblastoma cells. Notably, it was more effective than standard chemotherapeutics like 5-fluorouracil (IC = 8.34 µM) in the C6 cell line .
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells. Specifically, it caused cell cycle arrest at the G0/G1 phase and increased late apoptotic cell populations significantly .
Other Biological Activities
In addition to anticancer effects, the compound exhibits:
- Anti-inflammatory Properties : Molecular docking studies suggest that it interacts with key inflammatory mediators, potentially reducing inflammation .
- Antioxidant Activity : The compound's structure allows for significant radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .
Case Study 1: Glioma Treatment
A study involving C6 glioma cells demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 79% at optimal concentrations. The study highlighted the compound's potential as a therapeutic agent against gliomas through its ability to induce apoptosis and inhibit cell proliferation .
Case Study 2: Neuroblastoma Cells
In another investigation focusing on SH-SY5Y neuroblastoma cells, the compound showed selective cytotoxicity with an IC value of 5.00 µM. This selectivity indicates its potential as a targeted therapy for neuroblastoma while sparing normal cells .
Summary Table of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | POCl₃, reflux, 6 h | 65–70 | >95% |
| Sulfonylation | 4-fluorobenzenesulfonyl chloride, DCM, 0°C | 85 | >98% |
| Amide coupling | EDC/HOBt, DMF, rt, 12 h | 75 | >97% |
How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on:
Q. Table 2: Key Crystallographic Data (Hypothetical)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R factor | 0.042 | |
| Hydrogen bonds | N–H···O (2.89 Å) |
Advanced Questions
How can substituent effects on bioactivity be systematically analyzed?
Methodological Answer:
Q. Table 3: Substituent Effects on IC₅₀ (Hypothetical)
| Substituent | Target | IC₅₀ (µM) |
|---|---|---|
| 4-Fluoro | COX-2 | 0.12 |
| 3-Methyl | COX-1 | >50 |
| H (control) | COX-2 | 1.8 |
How to resolve contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
- Purity Verification : Use HPLC-MS to rule out impurities (>99% purity required for reliable data) .
What advanced techniques are used to analyze hydrogen-bonding networks in the crystal lattice?
Methodological Answer:
Q. Table 4: Hydrogen-Bonding Parameters (Hypothetical)
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O (oxadiazole) | 2.89 | 168 |
| C–H···F (sulfonamide) | 3.12 | 155 |
How to optimize synthetic yield using Design of Experiments (DoE)?
Methodological Answer:
- Factor Screening : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) .
- Response Surface Methodology (RSM) : Use software (e.g., JMP) to model interactions and identify optimal conditions .
Q. Table 5: DoE Results for Cyclization Step
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temp (°C) | 80 | 120 | 110 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Yield (%) | 60 | 85 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
